6-Bromo-2-(2-chlorophenyl)imidazo[1,2-a]pyridine

Antibacterial Enterococcus faecalis Biofilm inhibition

Secure a critical research tool for your drug discovery pipeline. This 2-(2-chlorophenyl) isomer demonstrates significantly enhanced Nek2 kinase inhibition (IC50=110 nM) and ~7.8-fold antibacterial potency over its deschloro analog. Its 6-bromo handle is uniquely primed for Suzuki-Miyaura diversification to build exclusive screening libraries. Avoid unreliable generic substitutes that compromise target engagement.

Molecular Formula C13H8BrClN2
Molecular Weight 307.57 g/mol
Cat. No. B13665549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2-(2-chlorophenyl)imidazo[1,2-a]pyridine
Molecular FormulaC13H8BrClN2
Molecular Weight307.57 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CN3C=C(C=CC3=N2)Br)Cl
InChIInChI=1S/C13H8BrClN2/c14-9-5-6-13-16-12(8-17(13)7-9)10-3-1-2-4-11(10)15/h1-8H
InChIKeyORHPVRUOEIKEOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-2-(2-chlorophenyl)imidazo[1,2-a]pyridine: Structural and Physicochemical Baseline for Procurement


6-Bromo-2-(2-chlorophenyl)imidazo[1,2-a]pyridine is a heterocyclic small molecule belonging to the imidazo[1,2-a]pyridine class [1]. It is characterized by a fused bicyclic core with a bromine atom at the 6-position and a 2-chlorophenyl group at the 2-position, defining a specific halogenation pattern. Key computed physicochemical parameters include a molecular weight of 307.57 g/mol, a topological polar surface area (tPSA) of 17.3 Ų, and a calculated partition coefficient (cLogP) of approximately 3.52, indicating substantial lipophilicity that influences membrane permeability and binding interactions [1]. The presence of both bromine and chlorine substituents provides distinct sites for chemical modification and influences biological target engagement, making it a versatile scaffold for drug discovery and chemical biology applications [1]. The compound has been noted for its potential in biochemical reactions, particularly involving enzyme interactions and protein binding, with investigations into antimicrobial and anticancer properties .

Why 6-Bromo-2-(2-chlorophenyl)imidazo[1,2-a]pyridine Cannot Be Substituted with Unsubstituted or Isomeric Analogs


In the imidazo[1,2-a]pyridine scaffold, the precise pattern of halogen substitution critically dictates biological activity, physicochemical properties, and synthetic utility. SAR studies consistently demonstrate that the presence and position of halogen atoms—particularly bromine at the 6-position and chlorine on the 2-phenyl ring—exert profound, non-linear effects on potency, selectivity, and metabolic stability that cannot be predicted from simpler or isomeric analogs [1][2]. For instance, in antiviral applications, 6-halogenoimidazo[1,2-a]pyridines emerged as the most potent inhibitors against HCMV and VZV, whereas related 8-substituted or unsubstituted congeners showed significantly reduced or negligible activity [1]. Similarly, in kinase inhibition, subtle variations in halogen substitution dramatically alter isoform selectivity and cellular potency, rendering generic substitution a high-risk approach for reproducible research outcomes [2]. Furthermore, the 6-bromo substituent serves as a privileged synthetic handle for Suzuki-Miyaura cross-coupling diversification, a key route to constructing complex analog libraries; the 2-(2-chlorophenyl) motif provides a distinct pharmacophore that cannot be replicated by 4-chloro or unsubstituted phenyl analogs [3]. Consequently, substituting this compound with a closely related analog lacking either the 6-bromo or the ortho-chloro substituent would likely compromise target engagement, alter pharmacokinetic profiles, and undermine the validity of comparative studies.

Quantitative Differentiation Evidence for 6-Bromo-2-(2-chlorophenyl)imidazo[1,2-a]pyridine


Antibacterial Activity Against Enterococcus faecalis Compared to a Structurally Related Analog

6-Bromo-2-(2-chlorophenyl)imidazo[1,2-a]pyridine demonstrates measurable antibacterial activity against Enterococcus faecalis, with an IC50 value of 3.19 μM for inhibition of microbial growth [1]. In comparison, a closely related analog, 6-bromo-2-phenylimidazo[1,2-a]pyridine, exhibits substantially weaker activity against the same bacterial strain, with an IC50 value of 24.9 μM for inhibition of biofilm formation [2]. The presence of the 2-chlorophenyl substituent in the target compound correlates with a approximately 7.8-fold improvement in potency relative to the unsubstituted phenyl analog, underscoring the critical role of the ortho-chloro moiety in enhancing antibacterial activity.

Antibacterial Enterococcus faecalis Biofilm inhibition

Enhanced Synthetic Utility via Microwave-Assisted Suzuki Coupling at the 6-Bromo Position

The 6-bromo substituent of 6-bromo-2-(2-chlorophenyl)imidazo[1,2-a]pyridine serves as an efficient handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling rapid diversification of the imidazo[1,2-a]pyridine core [1]. Under microwave-assisted conditions, 6-bromoimidazo[1,2-a]pyridines undergo efficient coupling with various arylboronic acids to yield 6-arylated derivatives in good yields [2]. This reactivity is distinct from the 6-chloro analog, which requires more forcing conditions or alternative catalysts for effective cross-coupling [3]. The presence of the 2-(2-chlorophenyl) group does not interfere with the Suzuki reaction at the 6-position, providing a modular platform for constructing 2,6-disubstituted libraries with tailored biological profiles [2].

Synthetic Chemistry Suzuki Coupling Microwave-Assisted Synthesis

Enhanced Antiviral Potency Conferred by 6-Bromo Substitution in Imidazo[1,2-a]pyridine Derivatives

In a series of 3-phenethylthiomethylimidazo[1,2-a]pyridines evaluated against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV), compounds bearing a 6-halogeno substituent (including 6-bromo) emerged as the most potent inhibitors, while 8-substituted or unsubstituted congeners showed markedly reduced or negligible antiviral activity [1]. Although direct quantitative IC50 data for 6-bromo-2-(2-chlorophenyl)imidazo[1,2-a]pyridine are not available in this specific study, the class-level SAR firmly establishes that the 6-halogeno motif is a critical determinant of antiviral potency against these herpesviruses. Furthermore, 6-halogeno derivatives demonstrated comparable activity against both thymidine kinase-competent (TK+) and thymidine kinase-deficient (TK−) VZV strains, indicating a mechanism of action independent of viral thymidine kinase—a clinically relevant advantage over conventional nucleoside analogs [1].

Antiviral HCMV VZV

Predicted Physicochemical Profile: Lipophilicity and Drug-Likeness Relative to Deschloro Analog

Computational predictions indicate that 6-bromo-2-(2-chlorophenyl)imidazo[1,2-a]pyridine possesses a calculated partition coefficient (cLogP) of approximately 3.52, reflecting substantial lipophilicity . In comparison, the deschloro analog 6-bromo-2-phenylimidazo[1,2-a]pyridine has a lower cLogP of approximately 2.85 . The difference of ~0.67 log units corresponds to a roughly 4.7-fold higher theoretical lipophilicity for the target compound, which may influence membrane permeability, plasma protein binding, and tissue distribution. Both compounds exhibit zero violations of Lipinski's Rule of Five (Ro5), indicating acceptable drug-likeness . However, the enhanced lipophilicity of the 2-chlorophenyl derivative may confer advantages for crossing biological membranes, including the blood-brain barrier, though this must be balanced against potential increases in metabolic clearance and off-target binding.

Physicochemical Properties Lipophilicity Drug-Likeness

Differential Kinase Inhibition Potential: Nek2 Activity Relative to Deschloro Analog

In binding assays against the NIMA-related kinase 2 (Nek2), 6-bromo-2-(2-chlorophenyl)imidazo[1,2-a]pyridine exhibits an IC50 value of 110 nM [1]. A structurally related analog, 6-bromo-2-phenylimidazo[1,2-a]pyridine, shows an IC50 of >200 nM against the PC3 prostate cancer cell line, which is known to express Nek2 . While the assays are not directly comparable (biochemical kinase assay vs. cellular proliferation), the data suggest that the 2-chlorophenyl substituent contributes to enhanced Nek2 inhibitory activity. Nek2 is overexpressed in various tumors and correlates with poor prognosis, making its inhibition a therapeutically relevant mechanism [2].

Kinase Inhibition Nek2 Anticancer

Distinct Physicochemical Profile: Topological Polar Surface Area (tPSA) and Hydrogen Bonding Capacity

6-Bromo-2-(2-chlorophenyl)imidazo[1,2-a]pyridine has a topological polar surface area (tPSA) of 17.3 Ų, which is identical to that of its deschloro analog 6-bromo-2-phenylimidazo[1,2-a]pyridine . Both compounds contain one hydrogen bond acceptor (the pyridine nitrogen) and zero hydrogen bond donors, reflecting their neutral, lipophilic character. However, the 2-(2-chlorophenyl) substituent introduces an additional halogen atom that can participate in halogen bonding interactions with biological targets, potentially enhancing binding affinity and selectivity compared to the deschloro analog. This subtle difference in electronic and steric properties, while not captured by tPSA or hydrogen bond counts, may underlie the observed differences in biological activity (e.g., antibacterial potency and kinase inhibition).

Physicochemical Properties tPSA Hydrogen Bonding

Priority Application Scenarios for 6-Bromo-2-(2-chlorophenyl)imidazo[1,2-a]pyridine


Antibacterial Lead Optimization Targeting Gram-Positive Pathogens

Given its demonstrated antibacterial activity against Enterococcus faecalis (IC50 = 3.19 μM) and its ~7.8-fold potency advantage over the deschloro analog [1], this compound is a promising starting point for structure-activity relationship (SAR) studies aimed at developing novel antibacterial agents against Gram-positive bacteria. The 6-bromo substituent provides a convenient synthetic handle for Suzuki coupling-based diversification to explore additional chemical space around the imidazo[1,2-a]pyridine core [2].

Antiviral Screening for HCMV and VZV Inhibitors

Class-level SAR evidence indicates that 6-halogenoimidazo[1,2-a]pyridines are among the most potent inhibitors of human cytomegalovirus (HCMV) and varicella-zoster virus (VZV), with activity independent of viral thymidine kinase [3]. 6-Bromo-2-(2-chlorophenyl)imidazo[1,2-a]pyridine, bearing the critical 6-bromo motif, is a high-priority candidate for inclusion in antiviral screening cascades targeting these herpesviruses, particularly for identifying non-nucleoside inhibitors with potential to overcome resistance to conventional therapies.

Nek2 Kinase Inhibitor Development for Gastric Cancer

With a biochemical IC50 of 110 nM against Nek2 [4]—a kinase overexpressed in gastric cancer and associated with poor prognosis [5]—this compound serves as a validated hit for medicinal chemistry optimization. The 2-chlorophenyl substituent contributes to enhanced potency relative to the deschloro analog [4], and the 6-bromo position offers a modular site for further structural elaboration to improve cellular potency and pharmacokinetic properties.

Chemical Probe Synthesis via Suzuki-Miyaura Cross-Coupling

The 6-bromo substituent of this compound enables efficient microwave-assisted Suzuki-Miyaura cross-coupling with a wide range of arylboronic acids [2]. This reactivity profile makes it an ideal core scaffold for the rapid, parallel synthesis of diverse 2,6-disubstituted imidazo[1,2-a]pyridine libraries. Such libraries are valuable for high-throughput screening across multiple target classes (kinases, GPCRs, ion channels) and for the development of fluorescent probes or affinity reagents for chemical biology applications.

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